(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 16163-83-0
VCID: VC5467647
InChI: InChI=1S/C10H12O3/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3
SMILES: CC1(COC2=CC=CC=C2O1)CO
Molecular Formula: C10H12O3
Molecular Weight: 180.203

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

CAS No.: 16163-83-0

Cat. No.: VC5467647

Molecular Formula: C10H12O3

Molecular Weight: 180.203

* For research use only. Not for human or veterinary use.

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol - 16163-83-0

Specification

CAS No. 16163-83-0
Molecular Formula C10H12O3
Molecular Weight 180.203
IUPAC Name (3-methyl-2H-1,4-benzodioxin-3-yl)methanol
Standard InChI InChI=1S/C10H12O3/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3
Standard InChI Key AUTFPLSMEDVRPW-UHFFFAOYSA-N
SMILES CC1(COC2=CC=CC=C2O1)CO

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The core structure of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol consists of a benzodioxane scaffold—a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. The methanol (-CH2_2OH) group is attached to the methyl-substituted carbon at position 2 of the dioxane ring, introducing both hydrophilicity and stereochemical complexity. Key structural descriptors include:

IUPAC Name: (3-Methyl-2H-1,4-benzodioxin-3-yl)methanol
SMILES: CC1(COC2=CC=CC=C2O1)CO
InChIKey: AUTFPLSMEDVRPW-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

While X-ray crystallographic data for this specific compound remain unpublished, related benzodioxane derivatives exhibit planar benzene rings and chair-like conformations in the dioxane moiety. Infrared (IR) spectroscopy of analogous compounds reveals characteristic O-H stretches (~3248 cm1^{-1}) and aromatic C-H vibrations (~3045 cm1^{-1}) . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methyl group (δ 1.2–1.5 ppm), dioxane protons (δ 4.2–4.3 ppm), and methanol protons (δ 3.5–3.7 ppm) .

Table 1: Comparative Physicochemical Properties of Benzodioxane Derivatives

Property(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol2,3-Dihydro-1,4-benzodioxin-2-ylmethanol
CAS No.16163-83-03663-82-9
Molecular FormulaC10H12O3\text{C}_{10}\text{H}_{12}\text{O}_3C9H10O3\text{C}_9\text{H}_{10}\text{O}_3
Molecular Weight (g/mol)180.203166.174
Boiling Point (°C)Not reported281.1 ± 19.0
Melting Point (°C)Not reported87–90
Density (g/cm³)Not reported1.2 ± 0.1

Synthetic Routes and Methodological Challenges

General Synthesis Strategies

The synthesis of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves multistep organic reactions, often beginning with the construction of the benzodioxane core. A plausible route includes:

  • Ring Formation: Condensation of catechol derivatives with epichlorohydrin or glycidol to form the dioxane ring.

  • Methylation: Introduction of the methyl group via alkylation or Friedel-Crafts acylation.

  • Hydroxymethylation: Oxidation or reduction steps to install the methanol substituent .

Case Study: Analogous Benzodioxane Synthesis

A 2019 study demonstrated the synthesis of N-(2,3-dihydrobenzo dioxin-6-yl)-4-methylbenzenesulfonamide derivatives through sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine, followed by coupling with bromoacetamides . While this methodology targets sulfonamide-functionalized analogs, it highlights the versatility of benzodioxane intermediates in generating pharmacologically relevant molecules.

Challenges in Optimization

  • Regioselectivity: Controlling the position of substituents on the benzodioxane ring remains challenging due to the electronic similarity of reactive sites.

  • Steric Hindrance: The methyl and methanol groups may impede reaction efficiency, necessitating tailored catalysts or elevated temperatures .

Comparative Analysis with Structural Analogs

The removal of the methyl group (as in 2,3-Dihydro-1,4-benzodioxin-2-ylmethanol, CAS 3663-82-9) reduces molecular weight by 14.029 g/mol and increases melting point (87–90°C vs. unreported for the methylated variant) . This underscores the methyl group’s role in disrupting crystalline packing, thereby altering phase transition temperatures.

Future Directions and Research Opportunities

Targeted Derivitization

  • Glycosylation: Attaching sugar moieties to enhance water solubility for drug delivery.

  • Metal-Organic Frameworks (MOFs): Exploring benzodioxane-based ligands for gas storage applications.

Computational Modeling

Molecular docking studies could predict binding affinities for enzymes like α-glucosidase, guiding synthetic efforts toward optimized inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator